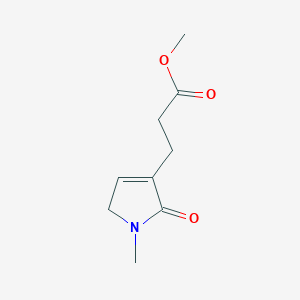
Methyl 3-(1-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The molecular formula of a related compound is C 24 H 18 N 4 O 5 with a molecular weight of 442.42 .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mechanism of Action
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Safety and Hazards
Future Directions
properties
CAS RN |
798543-36-9 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 3-(1-methyl-5-oxo-2H-pyrrol-4-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-10-6-5-7(9(10)12)3-4-8(11)13-2/h5H,3-4,6H2,1-2H3 |
InChI Key |
JRRPGXUPHGJPOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C(C1=O)CCC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

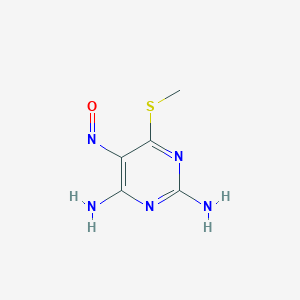
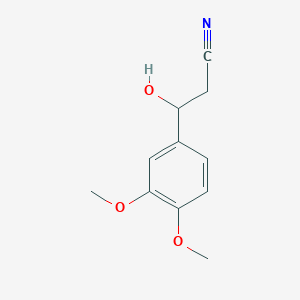

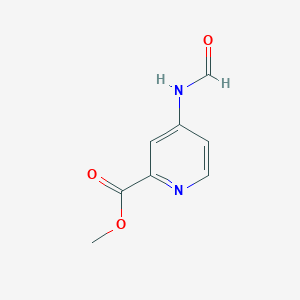
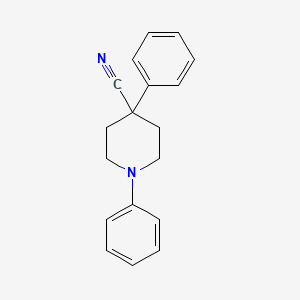
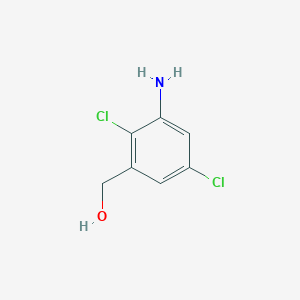
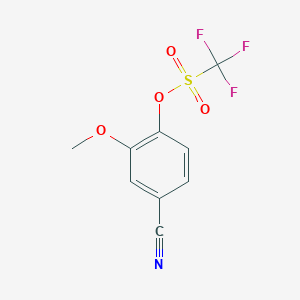
![Methyl 2-[3-(2-thienyl)acrylamido]benzoate](/img/structure/B8670941.png)


![tert-Butyl 2-(((1H-benzo[d]imidazol-2-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B8670957.png)
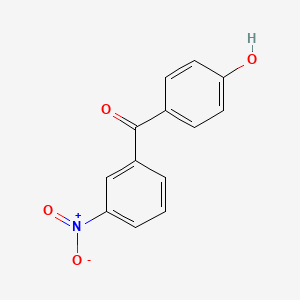
![2,2-Dimethyl-3-[(3-phenoxyphenyl)methoxy]propanal](/img/structure/B8670987.png)
